3-(Benzyloxy)-5-nitrobenzoyl chloride
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Overview
Description
3-(Benzyloxy)-5-nitrobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzyloxy group and a nitro group attached to a benzene ring, along with a benzoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-nitrobenzoyl chloride typically involves the nitration of benzyloxybenzene followed by acylationCommon reagents used in these reactions include nitric acid for nitration and thionyl chloride or oxalyl chloride for the acylation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Zinc or tin in dilute mineral acid, or sodium sulfide in ammonium hydroxide solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Amines: Formed through the reduction of the nitro group.
Benzoic Acids: Formed through the oxidation of the benzyloxy group.
Scientific Research Applications
3-(Benzyloxy)-5-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs due to its reactivity and ability to form bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-nitrobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-4-nitrobenzoyl chloride
- 3-(Benzyloxy)-5-nitrobenzoic acid
- 3-(Benzyloxy)-5-nitrobenzaldehyde
Uniqueness
3-(Benzyloxy)-5-nitrobenzoyl chloride is unique due to the presence of both a benzyloxy group and a nitro group on the benzene ring, along with a reactive benzoyl chloride group. This combination of functional groups provides a versatile platform for various chemical transformations and applications in synthesis and research .
Properties
CAS No. |
33145-22-1 |
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Molecular Formula |
C14H10ClNO4 |
Molecular Weight |
291.68 g/mol |
IUPAC Name |
3-nitro-5-phenylmethoxybenzoyl chloride |
InChI |
InChI=1S/C14H10ClNO4/c15-14(17)11-6-12(16(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
IVZLLBPZEVBNOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
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